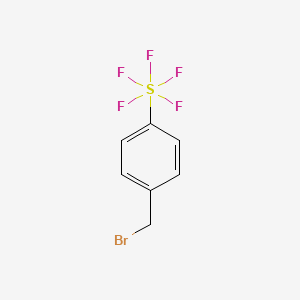

4-(Pentafluorosulfur)benzyl bromide

説明

4-(Pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H6BrF5S and a molecular weight of 297.08 . It is a product offered by various chemical suppliers .

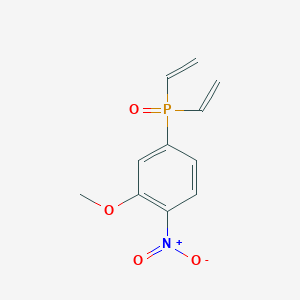

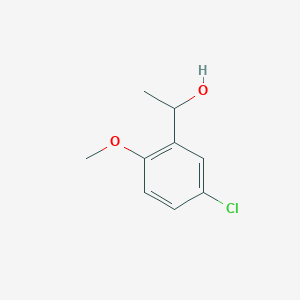

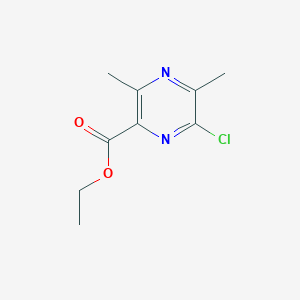

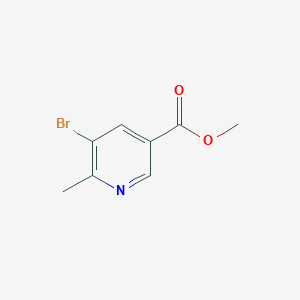

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a pentafluorosulfur group . The exact structure can be found in the referenced chemical databases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 297.08 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

1. Electrochemical Applications

4-(Pentafluorosulfur)benzyl bromide and related benzyl bromides are used in electrochemistry. Studies have shown that benzyl bromides can be reduced at solid electrodes in various solvents, involving the formation of benzyl radicals. These radicals can then be immobilized onto solid interfaces, which has potential applications in the development of electrochemical sensors and devices (Jouikov & Simonet, 2010).

2. Organic Synthesis and Catalysis

In organic synthesis, benzyl bromides like this compound are key substrates. They are often used in nucleophilic substitution reactions and can be activated for radical reactions. For example, they are used in carbene-catalyzed reductive coupling processes and in the synthesis of tertiary alcohols, showcasing their versatility in forming complex organic compounds (Li et al., 2016).

3. Materials Science

Benzyl bromides are used in materials science, particularly in the synthesis and characterization of polymers and other macromolecules. The reactivity of benzyl bromides in forming strong covalent bonds is exploited in the synthesis of dendritic macromolecules and other polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

4. Photoluminescence Studies

Research has explored the use of benzyl bromide derivatives in the study of photoluminescence, particularly in understanding the photophysical behaviors of certain compounds. This has implications in the development of materials for optoelectronic applications (Weng et al., 2018).

Safety and Hazards

作用機序

Target of Action

Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the electrophilic bromine atom .

Mode of Action

4-(Pentafluorosulfur)benzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . This can occur via two mechanisms: the concerted S_N2 mechanism or the two-step S_N1 mechanism .

Biochemical Pathways

The compound’s reactivity suggests it could potentially modify biomolecules containing nucleophilic groups, thereby affecting associated biochemical pathways .

Result of Action

Given its reactivity, it could potentially modify biomolecules in a way that alters their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its reactivity might be affected by the pH of the environment, and its stability could be compromised in the presence of moisture .

特性

IUPAC Name |

[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHGXKUYFXAMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)

![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)